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Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromoacetophenone, a

versatile reagent and building block in organic synthesis and drug discovery. This document

details its chemical identity, physicochemical properties, synthesis protocols, and its role as a

covalent modifier in biochemical signaling pathways.

Chemical Identity: IUPAC Name and Synonyms
The unequivocally recognized IUPAC name for 2-bromoacetophenone is 2-bromo-1-

phenylethanone.[1][2][3][4] This name precisely describes its chemical structure, featuring an

acetophenone core with a bromine atom at the alpha-carbon position.

Due to its widespread use and historical nomenclature, 2-bromo-1-phenylethanone is known by

a variety of synonyms. These are frequently encountered in chemical literature and supplier

catalogs.

Common Synonyms:[1][5][6][7]

α-Bromoacetophenone

Phenacyl bromide

Bromomethyl phenyl ketone
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Benzoylmethyl bromide

ω-Bromoacetophenone

2-Bromo-1-phenylethan-1-one

Acetophenone, 2-bromo-

Physicochemical Properties
A summary of the key quantitative data for 2-bromo-1-phenylethanone is presented in the table

below, facilitating easy reference and comparison.

Property Value References

Molecular Formula C₈H₇BrO [5][6][7]

Molecular Weight 199.04 g/mol [5][6][7]

CAS Number 70-11-1 [5]

Appearance
White to off-white or pale

yellow crystalline solid
[7]

Melting Point 48-51 °C [7]

Boiling Point 135 °C at 18 mmHg [7]

Density ~1.65 g/cm³

Solubility

Insoluble in water; soluble in

organic solvents like ethanol,

ether, and chloroform.

[7]
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Experimental Protocols: Synthesis of 2-Bromo-1-
phenylethanone
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The most common and well-established method for the synthesis of 2-bromo-1-

phenylethanone is the direct bromination of acetophenone. Below is a detailed experimental

protocol adapted from established literature.

Reaction: C₆H₅C(O)CH₃ + Br₂ → C₆H₅C(O)CH₂Br + HBr[4]

Materials:

Acetophenone

Liquid Bromine (Br₂)

Anhydrous ether (or other suitable inert solvent)

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

Ice bath

Separatory funnel

Mechanical stirrer

Reflux condenser

Rotary evaporator

Petroleum ether

Methanol (for recrystallization)

Procedure:

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a separatory

funnel, and a reflux condenser, dissolve acetophenone in anhydrous ether. Cool the solution

in an ice bath.

Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the cooled

solution.
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Bromination: Slowly add liquid bromine dropwise from the separatory funnel to the stirred

solution. Maintain the temperature of the reaction mixture using the ice bath. The

disappearance of the bromine color indicates the progress of the reaction.

Work-up: Once the addition of bromine is complete and the reaction is deemed finished (e.g.,

by TLC), remove the ether and any dissolved hydrogen bromide under reduced pressure

using a rotary evaporator.

Purification: The crude product, a brownish-yellow solid, is washed with a mixture of water

and petroleum ether to remove impurities.

Recrystallization: For a higher purity product, the crude 2-bromo-1-phenylethanone can be

recrystallized from methanol to yield white crystals.

Role in Drug Development and Signaling Pathways
2-Bromoacetophenone and structurally related α-haloketones are of significant interest in

drug development, primarily as covalent inhibitors of proteins, particularly kinases.

The α-carbon of 2-bromo-1-phenylethanone is highly electrophilic due to the presence of the

adjacent carbonyl group and the bromine atom, which is a good leaving group. This makes it

susceptible to nucleophilic attack by amino acid residues in proteins, most notably the thiol

group of cysteine. This reaction results in the formation of a stable covalent bond, leading to

irreversible inhibition of the target protein.

Covalent Inhibition of Kinase Signaling Pathways
Many protein kinases have cysteine residues in or near their ATP-binding pocket. Covalent

inhibitors like 2-bromo-1-phenylethanone can be designed to first bind non-covalently to the

active site and then react with a nearby cysteine, thus permanently blocking the kinase's

activity. This approach can lead to highly potent and selective inhibitors.

The diagram below illustrates the general principle of how 2-bromo-1-phenylethanone can act

as a covalent inhibitor in a generic MAP Kinase signaling pathway.
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Caption: Covalent inhibition of the MAPK pathway by 2-bromoacetophenone.
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Experimental Workflow: Synthesis of 2-
Bromoacetophenone
The following diagram outlines the key steps in the laboratory synthesis of 2-bromo-1-

phenylethanone.
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Caption: Workflow for the synthesis and purification of 2-bromoacetophenone.

Logical Relationship: Structure and Reactivity
The reactivity of 2-bromo-1-phenylethanone as a covalent modifier is a direct consequence of

its molecular structure. The diagram below illustrates this relationship.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b140003?utm_src=pdf-body
https://www.benchchem.com/product/b140003?utm_src=pdf-body
https://www.benchchem.com/product/b140003?utm_src=pdf-body-img
https://www.benchchem.com/product/b140003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Features
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Caption: Relationship between structure and reactivity of 2-bromoacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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